molecular formula C13H21NO B3320175 (S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol CAS No. 1213971-03-9

(S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol

Cat. No. B3320175
CAS RN: 1213971-03-9
M. Wt: 207.31
InChI Key: UGHHHSPAKWZOBK-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol, or (S)-t-BAME, is a secondary amine that is widely used in various scientific research applications. This compound has a wide range of uses in the laboratory, from biochemical and physiological studies to organic synthesis.

Scientific Research Applications

(S)-t-BAME is widely used in scientific research. It has been used in numerous biochemical and physiological studies, as well as in organic synthesis. It has been used to study the effects of secondary amines on various biochemical pathways, as well as to study the effects of tert-butyl groups on organic reactions. It has also been used to synthesize various organic compounds, such as cyclic ethers and piperazines.

Mechanism of Action

The mechanism of action of (S)-t-BAME is not well understood. However, it is believed that the tert-butyl group of the molecule is responsible for its ability to interact with various biochemical pathways. The tert-butyl group is also believed to interact with various organic molecules, allowing for the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-t-BAME are not well understood. However, it is believed that the tert-butyl group of the molecule is responsible for its ability to interact with various biochemical pathways. This interaction is believed to lead to various biochemical and physiological effects, such as the inhibition of enzymes and the modulation of gene expression.

Advantages and Limitations for Lab Experiments

(S)-t-BAME has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in a two-step reaction. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, (S)-t-BAME is not suitable for use in vivo, as it has not been tested for safety in living organisms.

Future Directions

There are numerous potential future directions for (S)-t-BAME. It can be used to study the effects of tert-butyl groups on various biochemical pathways, as well as to study the effects of secondary amines on various biochemical pathways. Additionally, it can be used to synthesize various organic compounds, such as cyclic ethers and piperazines. Finally, it can be used to develop new drugs, as it has the potential to interact with various biochemical pathways.

properties

IUPAC Name

(2S)-2-(4-tert-butylphenyl)-2-(methylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-13(2,3)11-7-5-10(6-8-11)12(9-15)14-4/h5-8,12,14-15H,9H2,1-4H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHHHSPAKWZOBK-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CO)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](CO)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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